molecular formula C12H9Br2NO3 B8757238 Methyl 3,8-dibromo-5-methoxyquinoline-6-carboxylate

Methyl 3,8-dibromo-5-methoxyquinoline-6-carboxylate

Cat. No.: B8757238
M. Wt: 375.01 g/mol
InChI Key: ISJCJEKHJIWKIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,8-dibromo-5-methoxyquinoline-6-carboxylate is a useful research compound. Its molecular formula is C12H9Br2NO3 and its molecular weight is 375.01 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9Br2NO3

Molecular Weight

375.01 g/mol

IUPAC Name

methyl 3,8-dibromo-5-methoxyquinoline-6-carboxylate

InChI

InChI=1S/C12H9Br2NO3/c1-17-11-7-3-6(13)5-15-10(7)9(14)4-8(11)12(16)18-2/h3-5H,1-2H3

InChI Key

ISJCJEKHJIWKIX-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(C=NC2=C(C=C1C(=O)OC)Br)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

step 1—Bromine (4.48 mL, 86.9 mmol) in HOAc (50 mL) was added to a solution of 2-bromoacrylaldehyde (11.7 g, 86.9 mmol, CASRN 111049-68-4) in HOAc (100 mL) at RT until the solution showed faint Br2 color. To this solution was added methyl 4-amino-5-bromo-2-methoxybenzoate (22.6 g, 86.9 mmol) and the resulting solution was gradually heated to 100° C. After the temperature reached 100° C., stirring was continued for 15 min then the solution was cooled and concentrated in vacuo. The reaction mixture was neutralized with satd. aq. NaHCO3 and the resulting solid was filtered and washed with water. The solid was washed with ether followed by 10% MeOH/DCM to afford 11.04 g of 122a. The filtrate was absorbed onto SiO2 and purified on a flash column eluting with a DCM/hexane gradient (50 to 100% DCM to afford an additional 3.46 g of 122a.
[Compound]
Name
1—Bromine
Quantity
4.48 mL
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
22.6 g
Type
reactant
Reaction Step Three

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